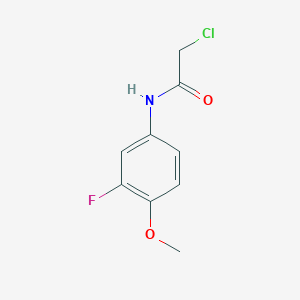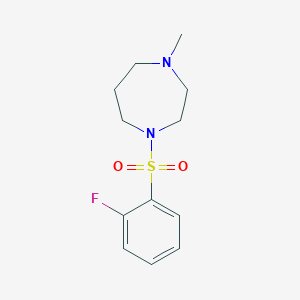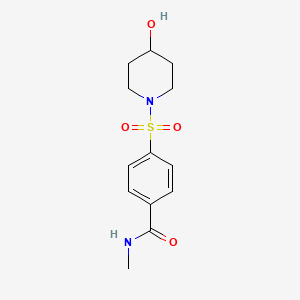![molecular formula C13H17FN2O4S B7541495 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)
3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FSP-1 and is a piperazine derivative that has been extensively studied for its pharmacological properties.
科学的研究の応用
3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antinociceptive properties in animal models. FSP-1 has also been investigated for its potential use in treating neuropathic pain, as it has been shown to reduce pain sensitivity in rats. Additionally, FSP-1 has been studied for its potential use in treating alcohol addiction, as it has been shown to reduce alcohol intake in rats.
作用機序
The exact mechanism of action of 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid is not fully understood. However, it is believed to act as a modulator of the glutamatergic system, which is involved in the regulation of mood, pain, and addiction. FSP-1 has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood. FSP-1 has also been shown to reduce pain sensitivity in rats, suggesting that it may have analgesic properties. Additionally, FSP-1 has been shown to reduce alcohol intake in rats, suggesting that it may have potential for use in treating alcohol addiction.
実験室実験の利点と制限
The advantages of using 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid in lab experiments include its well-characterized pharmacological properties and its potential for use in treating a variety of conditions. However, there are also limitations to using FSP-1 in lab experiments. For example, the exact mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects. Additionally, more research is needed to determine the safety and efficacy of FSP-1 in humans.
将来の方向性
There are several future directions for research on 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid. One potential direction is to investigate its potential use in treating other conditions, such as anxiety disorders and post-traumatic stress disorder. Additionally, more research is needed to determine the safety and efficacy of FSP-1 in humans. Another direction for future research is to investigate the exact mechanism of action of FSP-1, which may provide insights into its potential therapeutic applications. Finally, more research is needed to optimize the synthesis method for FSP-1 to produce higher yields and purities.
合成法
The synthesis of 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid involves the reaction of 2-fluorobenzene-1-sulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then treated with 3-chloropropanoic acid to yield the final compound. This method has been optimized to produce high yields of pure FSP-1.
特性
IUPAC Name |
3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c14-11-3-1-2-4-12(11)21(19,20)16-9-7-15(8-10-16)6-5-13(17)18/h1-4H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQQKNCKYFRCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)
![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)



